

Purity analysis of 5-Bromo-2-iodo-M-xylene

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Compound of Interest

Compound Name: 5-Bromo-2-iodo-M-xylene

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An In-depth Technical Guide to the Purity Analysis of **5-Bromo-2-iodo-M-xylene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodo-m-xylene is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is critical to ensure the desired reaction outcomes, yield, and safety profile of the final products. This guide provides a comprehensive overview of the analytical methods for assessing the purity of **5-Bromo-2-iodo-m-xylene**, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Potential impurities and their origins are also discussed.

Introduction

5-Bromo-2-iodo-m-xylene, also known as 5-bromo-2-iodo-1,3-dimethylbenzene, is a di-halogenated aromatic compound. Its chemical structure, featuring bromine and iodine atoms on a xylene backbone, makes it a versatile building block in organic synthesis. The precise control of its purity is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of subsequent products. This document outlines a systematic approach to the purity analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-iodo-m-xylene** is presented in Table 1. This data is essential for the development of analytical methods and for handling and storage of the compound.

Table 1: Physicochemical Properties of **5-Bromo-2-iodo-M-xylene**

Property	Value
CAS Number	206559-43-5
Molecular Formula	C ₈ H ₈ BrI
Molecular Weight	310.96 g/mol
Appearance	Off-white to light yellow solid
Melting Point	42 °C
Boiling Point	282 °C
Purity (Typical)	>98% or 99% ^{[1][2]}

Potential Impurities

Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis for 5-bromo-2-iodo-1,3-xylene involves the diazotization of 4-bromo-2,6-dimethylaniline, followed by a Sandmeyer-type reaction with potassium iodide.^[3]

Based on this, potential impurities may include:

- Starting Material: Unreacted 4-bromo-2,6-dimethylaniline.
- Isomeric Impurities: Other isomers formed during the synthesis.
- By-products: Compounds resulting from side reactions, such as the corresponding phenol or compounds where the diazonium group is replaced by other species.
- Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Methodologies for Purity Determination

A multi-technique approach is recommended for the comprehensive purity analysis of **5-Bromo-2-iodo-m-xylene**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-5 min: 60% B
 - 5-20 min: 60% to 95% B
 - 20-25 min: 95% B
 - 25.1-30 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Data Presentation:

Table 2: Representative HPLC Purity Data

Component	Retention Time (min)	Area %
5-Bromo-2-iodo-m-xylene	(Typical value, e.g., 15.2)	>99.0
Impurity 1	(e.g., 8.5)	<0.5
Impurity 2	(e.g., 12.1)	<0.5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents.

Experimental Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 280 °C.
- Injection Mode: Split (e.g., 50:1).
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 10 min.

- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

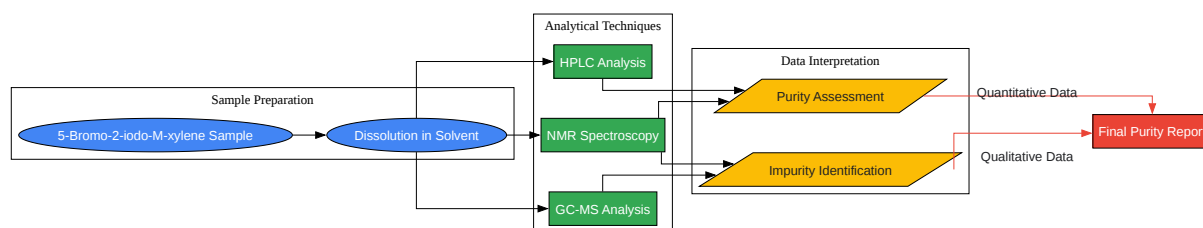
^1H and ^{13}C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- ^1H NMR:
 - Acquire a standard proton spectrum.
 - Key signals for **5-Bromo-2-iodo-m-xylene** are expected for the aromatic protons and the methyl protons. A known ^1H NMR spectrum is available for reference.[\[4\]](#)
 - Integrate all signals and compare the relative integrals to the expected proton ratios. Impurity signals can often be identified by their distinct chemical shifts and integration values that do not correspond to the main compound.
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of additional signals may indicate impurities.

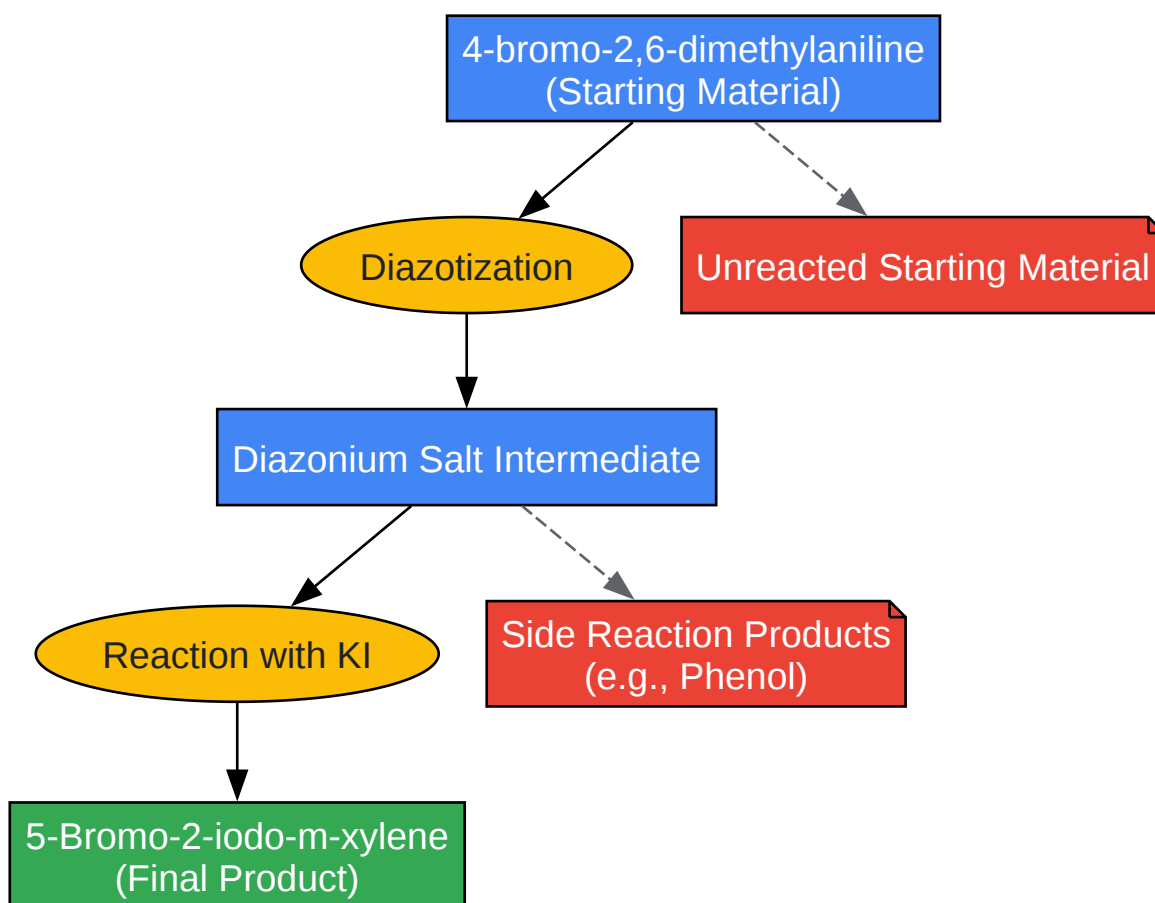
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Visualizations



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Caption: Overall workflow for the purity analysis of **5-Bromo-2-iodo-M-xylene**.



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Caption: Potential impurity formation pathway during synthesis.

Conclusion

The purity of **5-Bromo-2-iodo-m-xylene** is a critical parameter that requires careful evaluation. A combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques provides a robust framework for its comprehensive analysis. The detailed protocols and understanding of potential impurities outlined in this guide will aid researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.

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